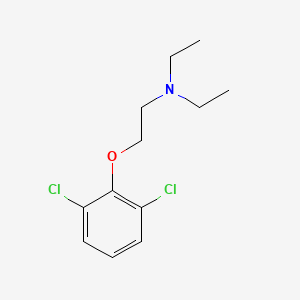![molecular formula C16H10N6O2S B5684638 5-nitro-8-[(1-phenyl-1H-tetrazol-5-yl)thio]quinoline](/img/structure/B5684638.png)
5-nitro-8-[(1-phenyl-1H-tetrazol-5-yl)thio]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-nitro-8-[(1-phenyl-1H-tetrazol-5-yl)thio]quinoline, also known as Nitrofurantoin, is a synthetic antibiotic that belongs to the nitrofuran class of drugs. It is widely used to treat urinary tract infections caused by bacteria such as Escherichia coli, Klebsiella species, and Staphylococcus aureus. Nitrofurantoin is known for its low toxicity and high efficacy against urinary tract infections.
Mechanism of Action
5-nitro-8-[(1-phenyl-1H-tetrazol-5-yl)thio]quinolinein works by inhibiting bacterial enzymes involved in the synthesis of DNA and RNA, thereby preventing bacterial replication. It also damages bacterial cell walls and membranes, leading to cell death.
Biochemical and physiological effects:
5-nitro-8-[(1-phenyl-1H-tetrazol-5-yl)thio]quinolinein has been found to have low toxicity and is generally well-tolerated by patients. However, it can cause side effects such as nausea, vomiting, and diarrhea. It has been shown to have no significant effect on liver function or blood parameters.
Advantages and Limitations for Lab Experiments
5-nitro-8-[(1-phenyl-1H-tetrazol-5-yl)thio]quinolinein is widely used in laboratory experiments due to its low toxicity and high efficacy. However, its use is limited to bacterial infections and cannot be used to treat viral or fungal infections. It is also not effective against all bacterial strains, and resistance to 5-nitro-8-[(1-phenyl-1H-tetrazol-5-yl)thio]quinolinein has been reported in some bacterial species.
Future Directions
Future research on 5-nitro-8-[(1-phenyl-1H-tetrazol-5-yl)thio]quinolinein could focus on its potential use in combination with other antibiotics to improve efficacy and reduce the development of antibiotic resistance. It could also be investigated for its potential use in other bacterial infections, such as skin and respiratory tract infections. Additionally, research could be conducted on the development of new 5-nitro-8-[(1-phenyl-1H-tetrazol-5-yl)thio]quinolinein derivatives with improved antibacterial properties.
Synthesis Methods
The synthesis of 5-nitro-8-[(1-phenyl-1H-tetrazol-5-yl)thio]quinolinein involves the condensation of 5-nitro-2-furaldehyde with 1-phenyltetrazole in the presence of ammonium acetate and acetic acid. The resulting intermediate is then treated with thioacetamide to form the final product, 5-nitro-8-[(1-phenyl-1H-tetrazol-5-yl)thio]quinolinein.
Scientific Research Applications
5-nitro-8-[(1-phenyl-1H-tetrazol-5-yl)thio]quinolinein has been extensively studied for its antibacterial properties and has been found to be effective against a wide range of bacterial strains. It has been used in various scientific studies to investigate its mechanism of action, biochemical and physiological effects, and potential future applications.
properties
IUPAC Name |
5-nitro-8-(1-phenyltetrazol-5-yl)sulfanylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N6O2S/c23-22(24)13-8-9-14(15-12(13)7-4-10-17-15)25-16-18-19-20-21(16)11-5-2-1-3-6-11/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOCHVOERJGRCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SC3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-[(2E)-3-phenylprop-2-enoyl]piperidin-3-yl}propanoic acid](/img/structure/B5684569.png)


![4-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]pyrimidin-2-amine](/img/structure/B5684592.png)
![1-[5-methoxy-1-(2-methoxyphenyl)-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B5684593.png)
![2-[4-(2-methylbenzyl)-1-piperazinyl]ethanol](/img/structure/B5684594.png)
![2-(4-chlorophenoxy)-N-[5-(dimethylamino)-2-methylphenyl]acetamide](/img/structure/B5684604.png)
![2-(cyclopropylmethyl)-9-(3-hydroxy-4-methylbenzoyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5684606.png)
![3-(2-phenoxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5684613.png)
![7-cyclopentyl-2-(4-morpholinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5684625.png)
![5-[(2-allylphenoxy)methyl]-4-benzyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5684633.png)
![4,4-difluoro-1-[(2-methyl-1-benzofuran-5-yl)carbonyl]piperidine](/img/structure/B5684646.png)